molecular formula C8H9NO3S B2600446 2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid CAS No. 77253-23-7

2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid

Cat. No. B2600446
CAS RN: 77253-23-7
M. Wt: 199.22
InChI Key: XUGCZDJCOYYMLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid” is a chemical compound with the CAS Number: 1542710-62-2 . It has a molecular weight of 299.35 .

Physical and Chemical Properties This compound is a powder at room temperature . Its IUPAC name is 2-((tert-butoxycarbonyl)amino)-4-oxo-4-(thiophen-2-yl)butanoic acid . The InChI code for this compound is 1S/C13H17NO5S/c1-13(2,3)19-12(18)14-8(11(16)17)7-9(15)10-5-4-6-20-10/h4-6,8H,7H2,1-3H3,(H,14,18)(H,16,17) .

Scientific Research Applications

Antinociceptive Activity

Compounds similar to 2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid have been studied for their antinociceptive (pain-relieving) activity . These compounds showed pronounced antinociceptive activity along with low toxicity .

Antiviral Activity

Some derivatives of 2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid have shown promising antiviral activity . Especially, compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus .

Antibacterial Activity

The synthesized 4-oxo-2-(3-cyanothiophen-2-yl)-aminobut-2-enoic acids, which are structurally similar to 2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid, have shown pronounced antibacterial activity against Staphylococcus aureus, Escherichia coli, and Candida albicans strains . This suggests the potential use of these compounds as antimicrobial agents in medicine .

Anti-inflammatory and Analgesic Activities

Indole derivatives, which can be synthesized from compounds like 2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid, have shown anti-inflammatory and analgesic activities . These compounds have a lower ulcerogenic index compared with indomethacin and celecoxib .

Anticancer Activity

Indole derivatives, which can be synthesized from compounds like 2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid, have shown anticancer activity . This suggests the potential use of these compounds in cancer treatment .

Antimicrobial Activity

Indole derivatives, which can be synthesized from compounds like 2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid, have shown antimicrobial activity . This suggests the potential use of these compounds in treating microbial infections .

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-amino-4-oxo-4-thiophen-2-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c9-5(8(11)12)4-6(10)7-2-1-3-13-7/h1-3,5H,4,9H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGCZDJCOYYMLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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